2-Bromo-5-isobutyl-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

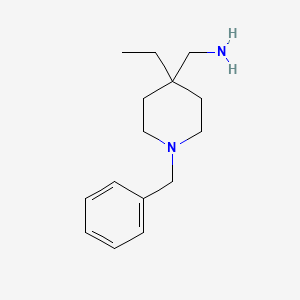

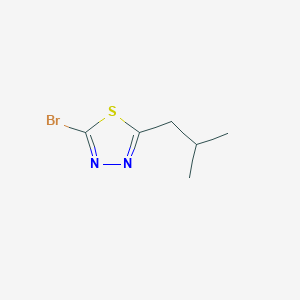

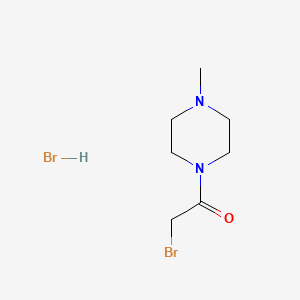

2-Bromo-5-isobutyl-1,3,4-thiadiazole (BIBT) is an organic compound that is widely used in the scientific research community. It is a highly versatile compound that has a variety of applications in the fields of chemistry, biochemistry, and biotechnology. BIBT is a commonly used reagent in organic synthesis, and is also used in a variety of laboratory experiments. In recent years, BIBT has been studied for its potential uses in medical applications.

Scientific Research Applications

Heterocyclic Compound Significance

2-Bromo-5-isobutyl-1,3,4-thiadiazole belongs to the class of heterocyclic compounds, particularly within the 1,3,4-thiadiazole derivatives, which are known for their extensive pharmacological activities. Heterocyclic compounds are crucial in medicinal chemistry due to their diverse biological properties. The 1,3,4-thiadiazole nucleus, often featured in these compounds, is recognized for its anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in these derivatives contributes significantly to their pharmacological potential. This makes 1,3,4-thiadiazole derivatives, including this compound, important in the development of new drugs and therapeutic agents (Mishra et al., 2015).

Pharmacological Scaffold and Biological Activities

The 1,3,4-thiadiazole scaffold is recognized for its significant pharmacological scaffold, offering a wide array of biological activities. These activities include antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral effects. The versatility and effectiveness of 1,3,4-thiadiazole derivatives in medicinal chemistry highlight their potential in drug development. The incorporation of various heterocycles with the 1,3,4-thiadiazole core has shown to produce a synergistic effect in many cases, enhancing the pharmacological potential of these compounds (Lelyukh, 2019).

Synthetic Strategies and Biological Significance

The synthesis and structural modification of compounds containing the 1,3,4-thiadiazole moiety have been subjects of extensive research, due to their broad spectrum of biological activities. These activities span across antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. The review of synthetic research in this area allows for the proposal of new molecular design directions, offering a library of compounds with potential analgesic and anti-inflammatory activities. This indicates the importance of 1,3,4-thiadiazole derivatives, including this compound, in the search for new therapeutic agents (Koval et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-5-isobutyl-1,3,4-thiadiazole are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .

Mode of Action

It is known that the incorporation of bromine atoms can improve the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity . This increases the reactivity of these compounds in aromatic nucleophilic substitution reactions .

Biochemical Pathways

It is suggested that the compound may be involved in electron delocalization in benzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole), its 4-bromo and 4,8-dibromo derivatives .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

As a unique chemical provided to early discovery researchers, further studies are needed to elucidate its effects .

properties

IUPAC Name |

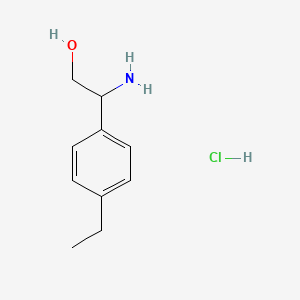

2-bromo-5-(2-methylpropyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEFMTYTUYIGHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(S1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)

![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)